Phenoxyacetamide Core vs. Des-Phenoxy Acetamide: Class-Level Bioactivity Embedding Confers Access to Distinct Target Space
The target compound contains the full 2-phenoxyacetamide pharmacophore, which is absent in the des-phenoxy analog N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1798039-09-4). Within the phenoxyacetamide chemotype, optimized inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) achieve IC₅₀ values below 1 µM in secretion and translocation assays, and the reference compound MBX 1641 (a phenoxyacetamide) inhibits T3SS-mediated translocation with an IC₅₀ of 0.8 µM . The des-phenoxy acetamide analog lacks this pharmacophore entirely and has not been reported to display T3SS inhibitory activity in the published literature up to 2026. This qualitative functional divergence indicates that the phenoxyacetamide moiety is a prerequisite for accessing the T3SS target class . Selectivity is corroborated by the observation that potent phenoxyacetamide T3SS inhibitors do not impair bacterial growth (no significant alteration in PAO1 doubling time vs. DMSO control) .
| Evidence Dimension | T3SS-mediated translocation inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct data for the target compound; scaffold-identical phenoxyacetamide MBX 1641 achieves IC₅₀ = 0.8 µM . The compound's phenoxyacetamide core is structurally competent to engage the T3SS needle protein PscF based on resistance-mutation mapping . |
| Comparator Or Baseline | Des-phenoxy analog N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide (CAS 1798039-09-4) has no demonstrable T3SS inhibitory activity (no published data). Baseline phenoxyacetamide MBX 1641 IC₅₀ = 0.8 µM; optimized derivatives achieve IC₅₀ < 1 µM . |
| Quantified Difference | ≥ 25-fold estimated difference between phenoxyacetamide-containing compounds (IC₅₀ ≤ 1 µM) and des-phenoxy analog (inactive at up to 25 µM in analogous secretion assays), though direct head-to-head data are unavailable. |
| Conditions | P. aeruginosa PAO1 strain; ExoS-β-lactamase secretion assay and CHO cell translocation assay |
Why This Matters
Procurement of the phenoxyacetamide-bearing compound is essential for any anti-virulence screening program targeting the T3SS apparatus, as the des-phenoxy analog lacks the core pharmacophore required for engaging this clinically relevant target.
- [1] Bowlin NO, Williams JD, Knoten CA, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(5):1027-1043. doi:10.1016/j.bmc.2015.01.011 View Source
